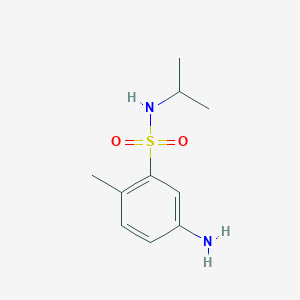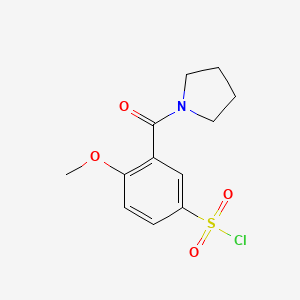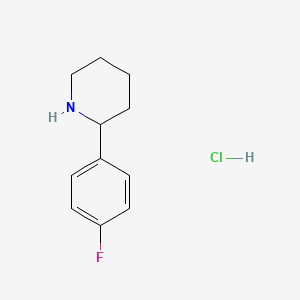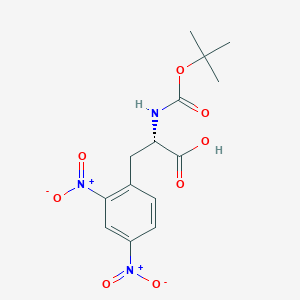
Boc-2,4-Dinitro-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-2,4-Dinitro-L-phenylalanine, also known as N-α-(t-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and two nitro groups at the 2 and 4 positions of the phenyl ring. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
作用机制
Target of Action
Boc-2,4-Dinitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine
Mode of Action
The mode of action of this compound involves a series of chemical transformations. The first step is the nitration of L-phenylalanine, using urea nitrate (UN)/H2SO4 as a nitrating reagent, to give 2,4-dinitro-L-phenylalanine . This is followed by an intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which results in the formation of (S)-6-nitro-indoline-2-carboxylic acid .
Result of Action
The result of the action of this compound is the formation of (S)-indoline-2-carboxylic acid . This compound is obtained in high yield and enantiomeric excess (ee) by one-pot transformation of (S)-6-nitroindoline-2-carboxylic acid .
Action Environment
The action of this compound is influenced by the chemical environment in which it is present. For instance, the yield of the reaction can be affected by the presence of other substances, the pH of the solution, and the temperature . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,4-Dinitro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Nitration of the Phenyl Ring: The protected phenylalanine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions: Boc-2,4-Dinitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products:
Amino Derivatives: Reduction of the nitro groups yields amino derivatives of this compound.
Substituted Phenylalanine Derivatives: Nucleophilic substitution reactions result in various substituted phenylalanine derivatives.
科学研究应用
Boc-2,4-Dinitro-L-phenylalanine is widely used in scientific research, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in studying biological processes.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a precursor for drug candidates
相似化合物的比较
Boc-4-nitro-L-phenylalanine: Similar in structure but with only one nitro group at the 4 position.
Boc-3,5-dinitro-L-phenylalanine: Similar but with nitro groups at the 3 and 5 positions of the phenyl ring.
Uniqueness: Boc-2,4-Dinitro-L-phenylalanine is unique due to the specific positioning of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry and peptide synthesis.
属性
IUPAC Name |
(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590420 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176509-56-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

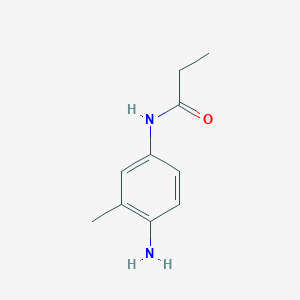
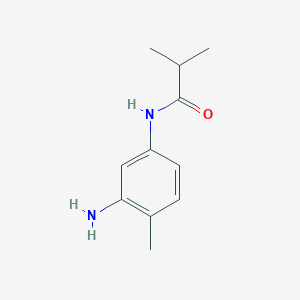
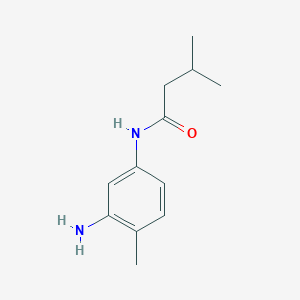
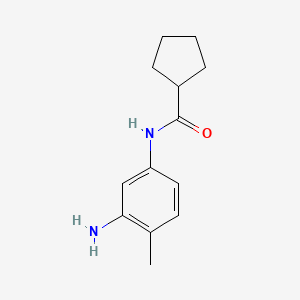
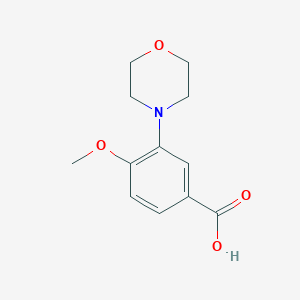
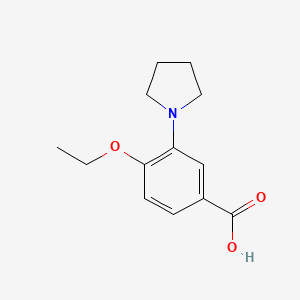
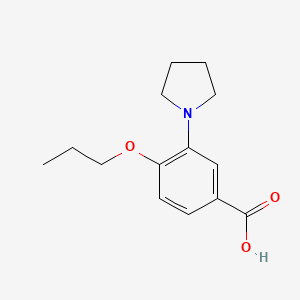
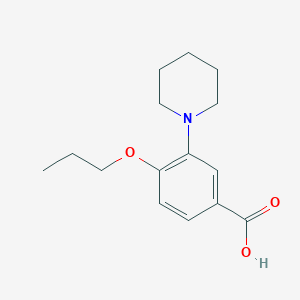
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
